molecular formula C11H10N4O2 B2752735 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034254-67-4

6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2752735
CAS No.: 2034254-67-4
M. Wt: 230.227
InChI Key: OYDAQLKWLAABRG-UHFFFAOYSA-N
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Description

6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a synthetic organic compound featuring a pyrimidine core scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The molecule incorporates a pyrimidine-4-carboxamide group linked via a methylene bridge to a pyridine ring, a design that can confer specific binding affinity towards biological targets. Pyrimidine derivatives are found in a wide range of therapeutic areas and are key structural components in pharmaceuticals with antimicrobial, anticancer, and anti-HIV activities . This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers exploring kinase inhibition, such as Glycogen Synthase Kinase-3 (GSK-3) for neurodegenerative diseases, may find this compound of interest due to the known activity of related pyrimidine carboxamides . Its structural features also make it a valuable intermediate for synthesizing more complex molecules for high-throughput screening and lead optimization campaigns in drug development programs.

Properties

IUPAC Name

6-oxo-N-(pyridin-3-ylmethyl)-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-10-4-9(14-7-15-10)11(17)13-6-8-2-1-3-12-5-8/h1-5,7H,6H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDAQLKWLAABRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with pyridin-3-ylmethylamine. One common method involves the condensation of 6-hydroxy-4-pyrimidinecarboxylic acid with pyridin-3-ylmethylamine under dehydrating conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxy group.

Major Products

    Oxidation: Formation of 6-oxo-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide.

    Reduction: Formation of 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways.

Case Study: In Vitro Cytotoxicity
In a study involving A549 lung cancer cells, the compound demonstrated an IC50 value of 12.5 µM, indicating potent cytotoxic effects.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been reported to inhibit COX-2 activity, which is crucial in mediating inflammatory responses.

Table 2: COX-2 Inhibition Results

CompoundIC50 (µM)
6-Hydroxy Compound0.04 ± 0.09
Celecoxib (Standard)0.04 ± 0.01

Cell Cycle Regulation

Similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound's ability to inhibit COX enzymes suggests a mechanism where it reduces pro-inflammatory cytokines, thereby alleviating inflammation .

Industrial Applications

Beyond biological applications, this compound serves as a building block for synthesizing more complex heterocyclic compounds in chemical industries. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the pyridine substituent (e.g., 3-ylmethyl vs. 4-methylpyridin-2-yl) significantly impacts electronic properties and steric interactions, which may influence binding to biological targets .
  • Functional Groups : The replacement of the carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid with a carboxamide moiety improves solubility and bioavailability, a critical factor in drug design .

Research Tools and Databases for Further Analysis

  • Cambridge Structural Database (CSD) : Contains over 250,000 small-molecule crystal structures, enabling comparative analysis of bond lengths, angles, and packing patterns for pyrimidine carboxamides .
  • Mercury Software : Facilitates visualization of intermolecular interactions and packing similarities between related compounds, which could aid in optimizing the crystal structure of this compound .

Biological Activity

6-Hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its roles as an enzyme inhibitor and receptor ligand, with applications in treating various diseases, including cancer and inflammatory conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been suggested that similar compounds can inhibit cyclin-dependent kinase 2 (cdk2), affecting the cell cycle transition from G1 to S phase, which could lead to cell cycle arrest and apoptosis in cancer cells.

Biological Activity Overview

The following table summarizes key findings regarding the biological activities associated with this compound:

Activity Description
Enzyme Inhibition Investigated for inhibition of enzymes involved in metabolic pathways .
Anticancer Properties Potential to induce apoptosis in cancer cell lines through cell cycle arrest .
Anti-inflammatory Effects Explored for therapeutic properties in inflammatory diseases.
Receptor Interaction Possible interaction with various receptors, influencing signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related derivatives:

  • Anticancer Activity : In vitro studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to it have shown IC50 values in the low micromolar range against HepG2 and COLO-205 cells, indicating strong anticancer potential .
  • Mechanistic Studies : Research has demonstrated that the compound may exert its effects by modulating key signaling pathways involved in cell proliferation and survival. The inhibition of cdk2 has been linked to decreased cell viability in cancer models, suggesting a mechanism by which this compound could be effective as an anticancer agent .
  • Comparative Studies : When compared to other pyrimidine derivatives, this compound shows unique properties due to its hydroxy and pyridinyl groups. These modifications enhance its reactivity and interactions with biological targets, potentially leading to improved therapeutic outcomes compared to structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Begin with a pyrimidine-4-carboxylic acid precursor, coupling it with 3-(aminomethyl)pyridine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Monitor reaction progress using TLC or HPLC. Optimize temperature (40–60°C) and solvent polarity (DMF or DCM) to enhance yield. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Structural confirmation should employ 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to verify hydroxyl, amide, and pyridine moieties .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology : Use 1H^1H-NMR to identify the pyridin-3-ylmethyl proton signals (δ 4.5–5.0 ppm for -CH2_2-NH) and hydroxyl proton (broad singlet at δ 10–12 ppm). 13C^{13}C-NMR should confirm the carbonyl (C=O, ~165 ppm) and pyrimidine ring carbons. IR spectroscopy detects O-H stretching (3200–3500 cm1^{-1}) and amide C=O (1680–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodology : Screen for enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays with recombinant proteins. For antimicrobial activity, perform microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational modeling assist in predicting the compound’s binding affinity to biological targets, and what validation strategies are recommended?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., EGFR, COX-2) using the compound’s 3D structure (optimized via DFT calculations). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd_d). Compare results with mutagenesis studies to identify critical binding residues .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., conflicting IC50_{50} values across studies)?

  • Methodology : Replicate assays under standardized conditions (pH, temperature, buffer composition). Use orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm target engagement. Analyze batch-to-batch compound purity via HPLC (>98%) to exclude impurities as confounding factors. Meta-analysis of published data can identify trends in structural analogs to contextualize discrepancies .

Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be improved through structural modification?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyridine ring to enhance oxidative stability. Assess metabolic stability using liver microsome assays (human/rat) and identify major metabolites via LC-MS. For PK optimization, modify logP via alkyl chain adjustments (e.g., methyl/ethyl substitutions) to balance solubility and membrane permeability. Validate in vivo using rodent models with LC-MS/MS quantification of plasma concentrations .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodology : Transition from batch to flow chemistry for precise control of reaction parameters (residence time, temperature). Use supported reagents (e.g., polymer-bound carbodiimides) to simplify purification. Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring. Crystallization optimization (anti-solvent addition, seeding) ensures high-purity bulk material .

Q. Which advanced analytical techniques are critical for studying degradation products under stressed conditions?

  • Methodology : Subject the compound to stress testing (heat, light, pH extremes) and analyze degradation products via UPLC-QTOF-MS. Use forced degradation studies to identify major pathways (hydrolysis, oxidation). Structural elucidation of degradants employs tandem MS/MS and NMR spectroscopy. Stability-indicating methods (e.g., HPLC-DAD) should resolve all degradation peaks .

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